6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids. This compound is characterized by the presence of an ethyl group at the 6th position and a methyl group at the 1st position of the pyrimidine ring, along with two keto groups at the 2nd and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative.
Reaction Conditions:
Reagents: Ethyl acetoacetate, urea, sodium ethoxide
Solvent: Ethanol
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the 5th position of the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids
Reduction: Sodium borohydride or catalytic hydrogenation
Substitution: Halogenating agents such as bromine or chlorine
Major Products Formed
Oxidation: Pyrimidine N-oxides
Reduction: Dihydropyrimidine derivatives
Substitution: Halogenated pyrimidine derivatives
Scientific Research Applications
6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to altered biochemical pathways. Additionally, its interaction with nucleic acids can affect DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1-Methyluracil: Similar structure but lacks the ethyl group at the 6th position.
6-Methyluracil: Similar structure but lacks the methyl group at the 1st position.
Thymine: Contains a methyl group at the 5th position instead of the 1st position.
Uniqueness
6-Ethyl-1-methylpyrimidine-2,4(1H,3H)-dione is unique due to the presence of both ethyl and methyl groups at specific positions on the pyrimidine ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other pyrimidine derivatives.
Properties
IUPAC Name |
6-ethyl-1-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-5-4-6(10)8-7(11)9(5)2/h4H,3H2,1-2H3,(H,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXJQRSIHZWNDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=O)N1C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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